Direct SCAP Binding as a Differentiation from Sterol-Binding Domain SREBP Modulators
Fatostatin directly binds to SCAP (SREBP cleavage-activating protein) and blocks ER-to-Golgi translocation of SREBPs. In contrast, Betulin, another SREBP inhibitor, acts through a different mechanism involving SREBP maturation without direct SCAP binding. The binding site of Fatostatin on SCAP is distinct from the sterol-binding domain, conferring a unique mode of action [1].
| Evidence Dimension | Mechanism of SREBP inhibition |
|---|---|
| Target Compound Data | Direct binding to SCAP; blocks ER-to-Golgi translocation of SREBPs |
| Comparator Or Baseline | Betulin: Inhibits SREBP maturation but does not directly bind SCAP |
| Quantified Difference | Qualitative mechanistic difference; Fatostatin is a direct SCAP ligand |
| Conditions | Biochemical binding assays and cellular translocation studies |
Why This Matters
Researchers requiring specific interrogation of SCAP-mediated SREBP trafficking must use Fatostatin rather than alternative SREBP inhibitors that lack this direct target engagement.
- [1] Kamisuki S, Mao Q, Abu-Elheiga L, Gu Z, Kugimiya A, Kwon Y, et al. A small molecule that blocks fat synthesis by inhibiting the activation of SREBP. Chem Biol. 2009;16(8):882-92. View Source
